molecular formula C11H12O3 B3049049 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone CAS No. 19152-55-7

1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone

Cat. No.: B3049049
CAS No.: 19152-55-7
M. Wt: 192.21 g/mol
InChI Key: HBJRNQOAQXJYPB-UHFFFAOYSA-N
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Description

“1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone” is a chemical compound with the molecular formula C11H12O3 and a molecular weight of 192.21 . It is used for research purposes .


Molecular Structure Analysis

The molecular structure of “this compound” consists of an oxirane (epoxy) group attached to a phenyl ring through a methoxy bridge, and an ethanone group attached to the phenyl ring .


Physical and Chemical Properties Analysis

“this compound” is an oil at room temperature . It has a predicted melting point of 39-40°C and a predicted boiling point of 338.9°C at 760 mmHg . The compound has a predicted density of 1.2 g/cm3 and a predicted refractive index of n20D 1.54 .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds related to 1-[4-(Oxiran-2-ylmethoxy)phenyl]ethanone involve various chemical reactions and analytical techniques. For instance, the synthesis of 1-(4-((Benzo)dioxol-5-ylmethyleneamino)phenyl)ethanone oxime utilized piperonal and was characterized using NMR, UV-Vis spectroscopy, and X-ray crystallography. The compound exhibited self-assembling properties forming 2-D and 3-D supramolecular frameworks through hydrogen bonds and π···π stacking interactions. DFT calculations helped in understanding the compound's geometry, electronic transitions, and spectral features (Cai et al., 2020).

Another study focused on synthesizing novel indole-based 1,3,4-oxadiazoles with antimicrobial activity, starting from (1H-indol-3-ylmethoxy)-acetic acid-benzylidene-hydrazide. The compounds were characterized using IR, NMR, and mass spectral data, revealing their potential as antibacterial and antifungal agents (Nagarapu & Pingili, 2014).

Application in Polymer and Material Science

In the field of polymer and material science, this compound derivatives are employed in the synthesis of liquid crystalline epoxies. These epoxies, containing biphenyl ether and aromatic ester mesogenic units, exhibit nematic phases and are used to enhance the thermal conductivity of materials. The introduction of mesogenic units into epoxy networks significantly improves their thermal properties, making them suitable for applications in microelectronics (Chen et al., 2019).

Antimicrobial and Biological Activities

Compounds derived from this compound have been explored for their antimicrobial properties. For example, certain chalcone derivatives have been synthesized and evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities, showing promising results against various pathogenic bacteria and fungi (Bandgar et al., 2009).

Properties

IUPAC Name

1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O3/c1-8(12)9-2-4-10(5-3-9)13-6-11-7-14-11/h2-5,11H,6-7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBJRNQOAQXJYPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC2CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50397614
Record name 1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19152-55-7
Record name 1-[4-(oxiran-2-ylmethoxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50397614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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